3-Methylisoxazol-5-carbonsäure

Übersicht

Beschreibung

3-Methylisoxazole-5-carboxylic acid is a versatile compound with significant interest in synthetic and medicinal chemistry due to its potential as a building block for various chemical transformations and biological activities.

Synthesis Analysis

Martins et al. (2002) reported a one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methylisoxazole-5-carboxylic acid, demonstrating the compound's versatility for further functionalization (Martins et al., 2002). Additionally, Serebryannikova et al. (2019) described the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, highlighting a novel pathway for synthesizing carboxylic acid derivatives from isoxazole precursors (Serebryannikova et al., 2019).

Molecular Structure Analysis

Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid derivatives, offering insights into their molecular structure through X-ray diffraction and quantum-chemical DFT calculations (Jezierska et al., 2003).

Chemical Reactions and Properties

Ryng et al. (1999) explored the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid amides and their immunological activities, indicating the compound's reactivity towards forming biologically active derivatives (Ryng et al., 1999).

Physical Properties Analysis

Research on the physical properties of 3-methylisoxazole-5-carboxylic acid and its derivatives primarily focuses on their crystalline structure, solubility, and thermal behavior. The specific studies detailing these aspects were not highlighted in the current literature search, suggesting a gap or the need for direct analysis of source materials.

Chemical Properties Analysis

The chemical properties of 3-methylisoxazole-5-carboxylic acid include its reactivity with various nucleophiles, electrophiles, and its role in cyclization reactions to form novel heterocyclic compounds. Potkin et al. (2012) discussed the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, showcasing the compound's reactivity and potential for creating structurally diverse molecules (Potkin et al., 2012).

Wissenschaftliche Forschungsanwendungen

Organische Synthese

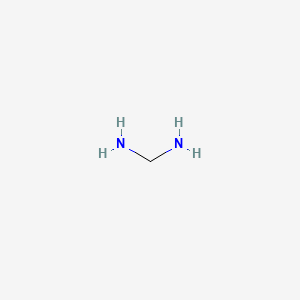

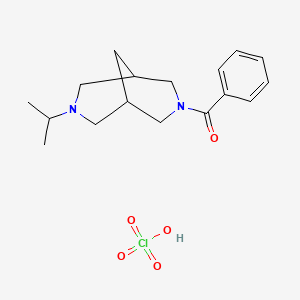

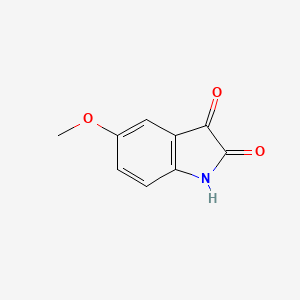

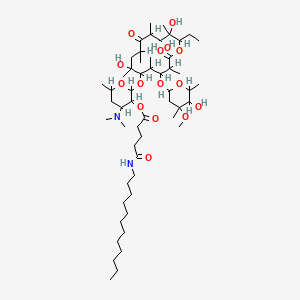

3-Methylisoxazol-5-carbonsäure dient als vielseitiger Baustein in der organischen Synthese. Es wird verwendet, um verschiedene heterocyclische Verbindungen zu konstruieren, die in vielen Pharmazeutika weit verbreitet sind. Die Reaktivität der Verbindung ermöglicht die Bildung von Isoxazolringen, die aufgrund ihrer Stabilität und biologischen Aktivität ein häufiges Motiv in Arzneimittelmolekülen sind {svg_1}.

Arzneimittelforschung

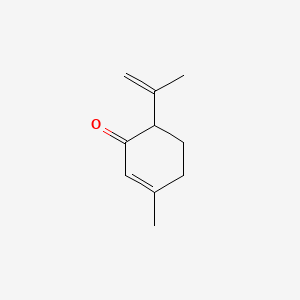

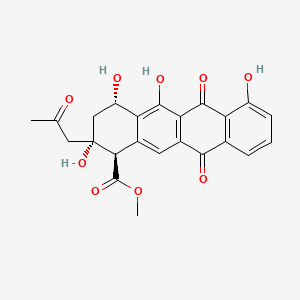

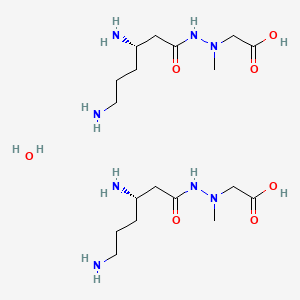

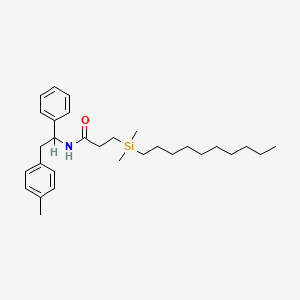

Im Bereich der Arzneimittelforschung ist this compound ein wertvolles Gerüst. Sein Isoxazolring kann Peptidbindungen imitieren, wodurch es zu einem nützlichen Analogon in Peptidomimetika wird. Diese Anwendung ist entscheidend für die Entwicklung neuer Therapeutika, die dem Abbau durch Proteasen widerstehen können, wodurch ihre Wirksamkeit und Bioverfügbarkeit verbessert werden {svg_2}.

Biologische Studien

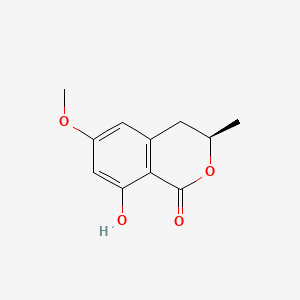

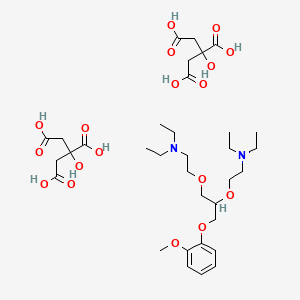

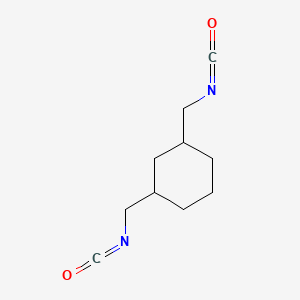

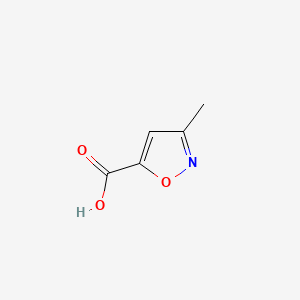

Diese Verbindung ist bei der Untersuchung biologischer Systeme von entscheidender Bedeutung. Sie kann als selektiver Inhibitor oder Aktivator von Enzymen, Rezeptoren und anderen Proteinen fungieren. Durch Modifizieren des Isoxazolrings können Forscher Derivate herstellen, die spezifische Wechselwirkungen mit biologischen Zielen haben, was zum Verständnis ihrer Funktion und Rolle bei Krankheiten beiträgt {svg_3}.

Materialwissenschaft

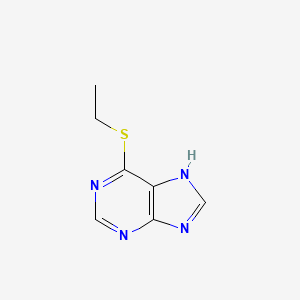

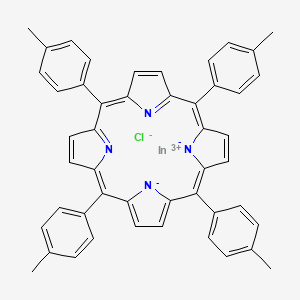

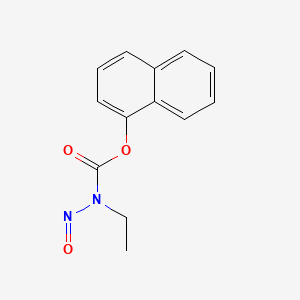

In der Materialwissenschaft trägt this compound zur Entwicklung neuartiger Materialien bei. Seine Derivate können polymerisiert oder in größere molekulare Frameworks integriert werden, was zu Materialien mit einzigartigen elektrischen, optischen oder mechanischen Eigenschaften führt. Diese Materialien haben potenzielle Anwendungen in der Elektronik, in Beschichtungen und als funktionelle Komponenten in Nanogeräten {svg_4}.

Katalyse

Die Verbindung findet Verwendung in der Katalyse, insbesondere in metallfreien synthetischen Routen. Sie kann an Cycloadditionsreaktionen teilnehmen, die Isoxazolringe bilden, ohne dass Metallkatalysatoren erforderlich sind. Dieser Ansatz ist nachhaltiger und umweltfreundlicher und reduziert die Abhängigkeit von knappen und teuren Metallen {svg_5}.

Krebsforschung

Isoxazolderivate, die unter Verwendung von this compound synthetisiert wurden, haben sich als vielversprechend als Antikrebsmittel erwiesen. Sie können wichtige Signalwege in Krebszellen hemmen, wie beispielsweise den Raf-Kinase-Signalweg, der an Melanomen beteiligt ist. Die Forschung in diesem Bereich zielt darauf ab, neue Medikamente zu entwickeln, die Krebszellen selektiv mit minimalen Nebenwirkungen angreifen können {svg_6}.

Safety and Hazards

When handling “3-Methylisoxazole-5-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured . In case of contact with skin or eyes, wash off immediately with plenty of water for at least 15 minutes and seek medical attention if skin irritation persists .

Eigenschaften

IUPAC Name |

3-methyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIYCKAAQPHZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4857-42-5 | |

| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylisoxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for 3-Methylisoxazole-5-carboxylic acid (MIC) in the body?

A1: MIC acts as a potent inhibitor of lipolysis, primarily by antagonizing the lipolytic effects of theophylline. [, ] Research suggests that this antagonism occurs at a site distinct from phosphodiesterase, as MIC doesn't influence the activity of this enzyme. [] Unlike insulin, which strongly inhibits hormone-induced lipolysis, MIC demonstrates a weaker effect on lipolysis stimulated by hormones like noradrenaline and ACTH. [] Instead, its potency lies in inhibiting theophylline-induced lipolysis. []

Q2: Does repeated administration of 3-Methylisoxazole-5-carboxylic acid (MIC) impact its effectiveness?

A2: Yes, studies show that repeated administration of MIC to rats and dogs leads to the development of resistance to its antilipolytic effects. [] This resistance develops within a few days and persists for several days after ceasing MIC administration. [] Interestingly, this resistance appears specific to MIC, as nicotinic acid, another antilipolytic agent, remains effective in these resistant animals. []

Q3: What is the role of the endocrine system in the development of resistance to 3-Methylisoxazole-5-carboxylic acid (MIC)?

A3: Research suggests that an intact pituitary-adrenal axis is crucial for developing resistance to MIC. [] Animals lacking these endocrine glands do not exhibit resistance. [] The study suggests a potential role for adrenal cortical hormones and pituitary growth hormone in driving this resistance mechanism. []

Q4: How does 3-Methylisoxazole-5-carboxylic acid (MIC) compare to nicotinic acid in terms of their antilipolytic action?

A4: Both MIC and nicotinic acid are potent inhibitors of lipolysis, but they differ in their mechanisms and susceptibility to resistance development. [, ] While MIC effectively inhibits theophylline-induced lipolysis, it demonstrates a weaker effect on hormone-induced lipolysis compared to insulin. [] In contrast, nicotinic acid does not induce resistance upon repeated administration. [] Notably, cross-resistance between the two compounds is not observed, indicating distinct mechanisms of action. []

Q5: What are the implications of the observed resistance to 3-Methylisoxazole-5-carboxylic acid (MIC) for its therapeutic potential?

A5: The development of resistance to MIC after repeated administration poses a challenge for its potential therapeutic applications. [] This phenomenon highlights the need for further research to understand the underlying mechanisms of resistance and explore strategies to circumvent or mitigate it. [] Investigating alternative dosing regimens, combination therapies, or structurally similar compounds with potentially lower resistance liabilities could be crucial for unlocking the therapeutic potential of MIC or related compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.